molecular formula C8H11F2N3O B2580814 5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine CAS No. 1552763-97-9

5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2580814
CAS No.: 1552763-97-9
M. Wt: 203.193
InChI Key: BUQGFUCNVMIMLD-UHFFFAOYSA-N
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Description

5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine is a substituted 1,3,4-oxadiazole derivative characterized by a difluorocyclohexyl group at the 5-position of the heterocyclic ring. Its molecular formula is C₈H₁₁F₂N₃O, with a molecular weight of 203.19 g/mol and a CAS number of 1552763-97-9 .

Properties

IUPAC Name

5-(4,4-difluorocyclohexyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O/c9-8(10)3-1-5(2-4-8)6-12-13-7(11)14-6/h5H,1-4H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQGFUCNVMIMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NN=C(O2)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-difluorocyclohexanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

General Reactivity of 1,3,4-Oxadiazol-2-amine Derivatives

The 1,3,4-oxadiazole core is highly reactive due to its electron-deficient aromatic ring and nucleophilic amine group. Key reaction types include:

  • Acylation/alkylation at the amine group (e.g., with acid chlorides or alkyl halides).

  • Electrophilic substitution on the oxadiazole ring (e.g., halogenation, nitration).

  • Cyclization to form fused heterocyclic systems (e.g., thiazolidinones, triazoles) .

Acylation Reactions

In analogous compounds (e.g., 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine), the amine group reacts with acid chlorides (acetyl chloride, benzoyl chloride) in the presence of triethylamine to form N-acylated derivatives (e.g., compounds 2–7 in ).
Example Reaction:

5-(R)-1,3,4-oxadiazol-2-amine+R’COClEt3NN-(R’CO)-5-(R)-1,3,4-oxadiazol-2-amine\text{5-(R)-1,3,4-oxadiazol-2-amine} + \text{R'COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-(R'CO)-5-(R)-1,3,4-oxadiazol-2-amine}

Yields typically range from 60–95% depending on steric and electronic factors .

Urea Formation

Reaction with isocyanates (e.g., phenyl isocyanate) produces urea-linked derivatives. For instance, compound 8 ( ) was synthesized via this route with yields of 75–85% .

Coupling with Mercapto Derivatives

Chloro-substituted oxadiazoles react with mercapto compounds (e.g., thiophenol, thioglycolic acid) in the presence of diisopropylethylamine to form thioether-linked derivatives (e.g., compounds 11–13 in ) .

Synthetic Challenges and Optimization

  • Cyclodehydration : Phosphorus oxychloride (POCl₃) is commonly used for cyclizing diacylhydrazines to oxadiazoles, but yields vary with substituents (e.g., electron-withdrawing groups improve efficiency) .

  • Purification : Recrystallization from methanol or ethanol is standard for isolating oxadiazole derivatives .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, various synthesized derivatives of 1,3,4-oxadiazole have shown significant cytotoxic effects against cancer cell lines such as glioblastoma and breast cancer. In particular, compounds similar to 5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms that involve DNA damage and cell cycle arrest .

Case Study: Cytotoxicity Against Glioblastoma

In a study assessing the cytotoxic efficacy of oxadiazole derivatives against LN229 glioblastoma cells, several compounds exhibited significant apoptotic effects. The results indicated that these compounds could potentially serve as lead candidates for developing new anticancer therapies .

2. Anti-Diabetic Properties

The compound has also been investigated for its anti-diabetic properties. Research involving Drosophila melanogaster models showed that certain oxadiazole derivatives significantly reduced glucose levels in diabetic models. This suggests potential applications in managing diabetes through the modulation of glucose metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the oxadiazole ring or substituents on the cyclohexyl group can influence the compound's efficacy and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of 5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The 1,3,4-oxadiazole core is conserved across analogs, but substituent variations significantly alter properties. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Key Structural/Physical Notes References
5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine 4,4-Difluorocyclohexyl 203.19 High lipophilicity; fluorinated cyclohexane enhances metabolic stability
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine 4-Methylphenyl 163.19 Planar aromatic substituent; forms N–H⋯N hydrogen bonds in crystal lattice
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine 3-Fluorophenyl 179.15 Electron-withdrawing fluorine enhances dipole interactions
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine 4-Methoxyphenyl 191.19 Methoxy group improves solubility; anticancer activity against melanoma
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine 3,4,5-Trimethoxyphenyl 282.29 High polarity; complies with Lipinski’s rule for drug-likeness
5-(piperidin-4-yl)-1,3,4-oxadiazol-2-amine Piperidin-4-yl 241.12 (as dihydrochloride) Basic amine enhances water solubility; potential CNS activity

Key Observations :

  • Conformational Flexibility : Cyclohexyl substituents introduce conformational flexibility, whereas rigid aromatic groups (e.g., 4-methylphenyl) may favor specific binding interactions .
  • Solubility : Polar substituents like methoxy or piperidinyl groups enhance aqueous solubility, critical for bioavailability .

Key Differences :

  • Anticancer Potency : The 4-methoxyphenyl analog shows broad-spectrum anticancer activity, while trimethoxyphenyl derivatives prioritize drug-like properties .
  • Enzyme Inhibition : Substituted oxadiazoles with heteroaromatic groups (e.g., indole-pyrrolopyridine) exhibit potent kinase inhibition, suggesting substituent-dependent target selectivity .

Biological Activity

5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine is a synthetic compound that belongs to the oxadiazole class of heterocycles. Its unique structure incorporates a difluorocyclohexyl group and an oxadiazole ring, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H11F2N3OC_8H_{11}F_2N_3O with a CAS number of 1394724-38-9. The structural features of the compound are critical for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H11F2N3O
CAS Number1394724-38-9

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. A study highlighted the potential of 1,2,4-oxadiazole derivatives in combating various bacterial strains. The presence of the difluorocyclohexyl group may enhance lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis through the modulation of key signaling pathways involved in cell survival .

Anticonvulsant Effects

In a recent study involving coumarin-1,2,4-oxadiazole hybrids (related structures), it was found that these compounds exhibited significant anticonvulsant activity in animal models. The mechanism was linked to interactions with GABA receptors, suggesting that similar mechanisms could be explored for this compound .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. The oxadiazole ring may play a crucial role in these interactions due to its electron-withdrawing properties and ability to stabilize transition states in enzymatic reactions .

Study on Antimicrobial Activity

A study published in EurekaSelect examined various oxadiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with bulky substituents like the difluorocyclohexyl group showed enhanced activity compared to simpler analogs .

Evaluation of Anticancer Properties

Another significant study focused on the anticancer potential of oxadiazole derivatives. It reported that specific analogs were able to inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis. The structure–activity relationship (SAR) analysis indicated that modifications at the oxadiazole ring could lead to improved potency and selectivity against cancer cells .

Q & A

Q. What are the common synthetic routes for 5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization of acylhydrazides or hydrazine-carboxylate intermediates. For structurally analogous compounds (e.g., 5-aryl-1,3,4-oxadiazol-2-amines), a two-step protocol is often employed:

Formation of hydrazide intermediates : Reacting carboxylic acids with hydrazine hydrate under reflux.

Cyclization : Using dehydrating agents like phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring .
Optimization Tips :

  • Adjust stoichiometry of POCl₃ to improve cyclization efficiency.
  • Control reaction temperature (e.g., 80–100°C) to avoid side products.
  • Purify intermediates via column chromatography to enhance final yield .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: A multi-technique approach ensures accurate characterization:

Technique Key Parameters Application
X-ray Crystallography R factor (<0.05), hydrogen-bonding networksConfirm 3D structure and intermolecular interactions .
NMR Spectroscopy 1H^1\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F} chemical shiftsVerify substituent positions and purity .
Mass Spectrometry High-resolution MS (HRMS)Validate molecular formula .
Example : For crystal structure analysis, single-crystal X-ray diffraction (SCXRD) at 291 K with R factor = 0.045 provides atomic-level resolution .

Advanced Research Questions

Q. How to design experiments to evaluate anticancer activity, considering factors like cell lines and controls?

Methodological Answer:

  • Cell Line Selection : Use established lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) to assess specificity .
  • Dose-Response Assays : Test a range of concentrations (e.g., 1–100 µM) to determine IC₅₀ values.
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO) .
  • Mechanistic Studies : Pair viability assays with ROS detection (DPPH assay) to probe antioxidant-antagonistic effects .

Q. What computational methods are used to predict molecular interactions, and how to validate them?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and bond dissociation energies to predict reactivity .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., kinase inhibitors) using AutoDock Vina or Schrödinger Suite .
    Validation :
  • Compare computed IR spectra with experimental data.
  • Cross-validate docking results with in vitro enzyme inhibition assays .

Q. How to address contradictions between experimental data and theoretical models?

Methodological Answer:

  • Replicate Experiments : Ensure reproducibility under standardized conditions (e.g., fixed pH, temperature) .
  • Refine Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311++G**) or solvation models to better match experimental environments .
  • Cross-Technique Validation : Use SCXRD to resolve discrepancies in predicted vs. observed bond lengths .

Q. What strategies assess environmental fate and ecological risks of the compound?

Methodological Answer:

  • Environmental Persistence : Measure hydrolysis half-life under varying pH and UV exposure .
  • Bioaccumulation Potential : Calculate logP values (e.g., using HPLC) to estimate lipid solubility .
  • Toxicity Screening : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) at ecologically relevant concentrations .

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